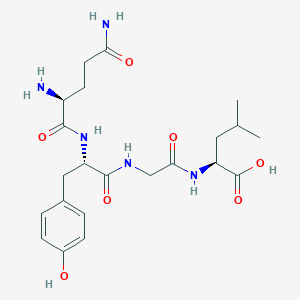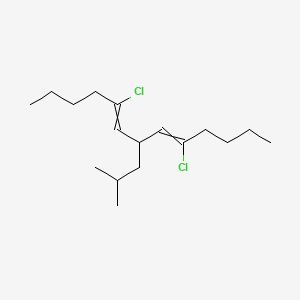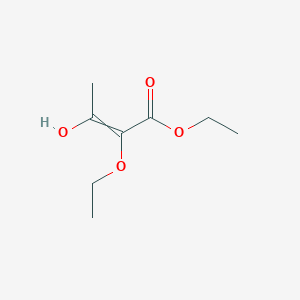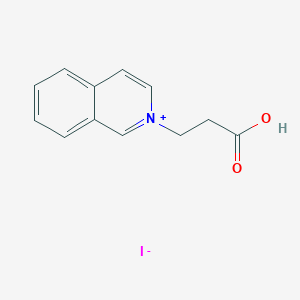![molecular formula C24H19NO3 B14218279 (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine CAS No. 828918-16-7](/img/structure/B14218279.png)
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is an organic compound that combines the structural features of anthracene and L-tyrosine Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties, while L-tyrosine is an amino acid that plays a crucial role in protein synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine typically involves the condensation reaction between anthracene-9-carbaldehyde and L-tyrosine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its luminescent properties.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of (E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-[(E)-(Anthracen-9-yl)methylidene]-2-fluorobenzohydrazide
- Anthracen-9-ylmethylene-(4-methoxyphenyl)amine
Uniqueness
(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine is unique due to its combination of anthracene and L-tyrosine, which imparts both luminescent properties and biological activity. This dual functionality makes it a versatile compound for various scientific applications, distinguishing it from other anthracene derivatives that may lack the biological component.
特性
CAS番号 |
828918-16-7 |
|---|---|
分子式 |
C24H19NO3 |
分子量 |
369.4 g/mol |
IUPAC名 |
(2S)-2-(anthracen-9-ylmethylideneamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H19NO3/c26-19-11-9-16(10-12-19)13-23(24(27)28)25-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15,23,26H,13H2,(H,27,28)/t23-/m0/s1 |
InChIキー |
OTMQQGJUVSRJNI-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC(CC4=CC=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)


![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)

![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)


![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)

